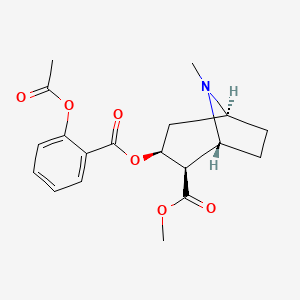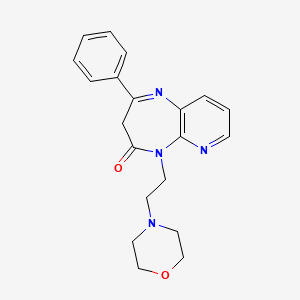
Sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(hydroxymethyl)-, monosodium salt, compound with octadecyl 2-methyl-2-propenoate polymer with 2-propenoic acid is a complex chemical compound that combines the properties of glycine derivatives and polymeric structures. This compound is notable for its unique combination of amino acid functionality and polymeric characteristics, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of glycine, N-(hydroxymethyl)-, monosodium salt with octadecyl 2-methyl-2-propenoate and 2-propenoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors where the reactants are mixed and subjected to controlled heating and stirring. The process may also include purification steps to remove any unreacted starting materials and by-products, ensuring the purity and consistency of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymers, while reduction can produce reduced polymeric forms with altered physical and chemical properties.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex polymeric materials with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials that require specific mechanical and chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The glycine derivative component can interact with biological receptors, while the polymeric structure can provide stability and controlled release of active ingredients. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Glycine, N-(hydroxymethyl)-, monosodium salt: A simpler derivative without the polymeric component.
Octadecyl 2-methyl-2-propenoate: A monomer used in the synthesis of various polymers.
2-Propenoic acid: A common monomer in polymer chemistry.
Uniqueness
This compound is unique due to its combination of amino acid functionality and polymeric properties. This dual nature allows it to be used in applications where both biocompatibility and mechanical strength are required, setting it apart from simpler compounds that lack this versatility.
属性
CAS 编号 |
167078-21-9 |
|---|---|
分子式 |
C28H52NNaO7 |
分子量 |
537.7 g/mol |
IUPAC 名称 |
sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C3H7NO3.C3H4O2.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-2-4-1-3(6)7;1-2-3(4)5;/h2,4-20H2,1,3H3;4-5H,1-2H2,(H,6,7);2H,1H2,(H,4,5);/q;;;+1/p-1 |
InChI 键 |
QBNQSUCZHYJFPG-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(=O)[O-])NCO.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


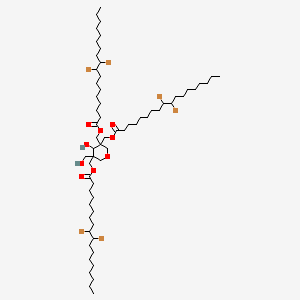
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)



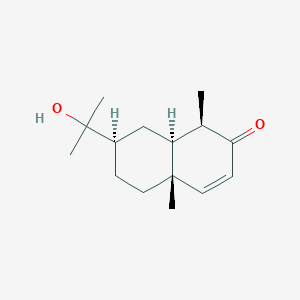
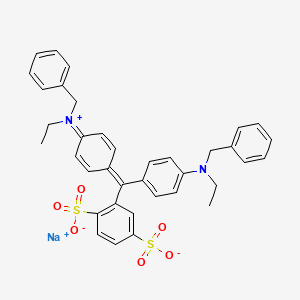


![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
